2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene chemical structure and properties
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene chemical structure and properties
Technical Whitepaper: 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6)
Content Type: In-Depth Technical Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Subject: Chemical Structure, Synthesis, Mesomorphism, and Optoelectronic Properties of HAT6
Executive Summary
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (commonly abbreviated as HAT6 or H6T ) is a benchmark Discotic Liquid Crystal (DLC) belonging to the family of triphenylene derivatives. Distinguished by its high symmetry (
This guide provides a comprehensive analysis of HAT6, detailing its molecular architecture, oxidative synthesis protocols, phase transition thermodynamics, and its critical role as a Hole Transport Layer (HTL) in next-generation photovoltaics and organic electronics.
Chemical Architecture & Molecular Design
The HAT6 molecule consists of a rigid, planar triphenylene aromatic core substituted with six flexible
-
Core Function: The triphenylene core (
-system) is responsible for the strong - stacking interactions that drive the formation of columnar supramolecular structures. -
Peripheral Function: The six hexyloxy tails act as a "solvent shell," providing solubility in common organic solvents (e.g., dichloromethane, toluene) and inducing the nanophase segregation required for liquid crystalline behavior.
-
Symmetry: The molecule exhibits
symmetry, which minimizes steric hindrance and facilitates dense packing within the columns.
Key Structural Parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene |
| CAS Number | 70351-86-9 |
| Molecular Formula |
Mesomorphic Properties (Phase Behavior)
HAT6 is a thermotropic liquid crystal. Its phase behavior is characterized by a transition from a crystalline solid to a discotic liquid crystalline phase, and finally to an isotropic liquid.
Phase Transition Sequence:
-
Crystalline (Cr) / Plastic Crystal (K): At room temperature, HAT6 often exists in a plastic crystalline phase where the columns are ordered, but the molecules retain some rotational freedom.
-
Hexagonal Columnar Mesophase (Col
): Upon heating, the material transitions to the Col phase. In this state, the molecules stack into columns arranged in a hexagonal lattice. This phase is critical for charge transport. -
Isotropic Liquid (Iso): At high temperatures, the columnar order collapses into a disordered fluid.
Thermodynamic Data (DSC):
| Transition | Temperature (
Note: HAT6 exhibits significant supercooling. Upon cooling, the Col
Optoelectronic Properties & Charge Transport[1]
The defining feature of HAT6 is its ability to conduct charge carriers (holes) along the self-assembled columns. The overlap of the
-
Mechanism: Hopping transport (in disordered phases) vs. Band-like transport (in highly ordered plastic crystalline phases).
-
Hole Mobility (
):-
Col
Phase: cm /V s -
Plastic Crystalline Phase:
can reach up to cm /V s (Seminal work by Adam et al., Nature 1994).
-
-
Anisotropy: Charge transport is highly anisotropic, being orders of magnitude faster along the column axis than perpendicular to it.
Applications in Organic Electronics
-
Organic Photovoltaics (OPVs) & Perovskite Solar Cells:
-
HAT6 is utilized as a Hole Transport Layer (HTL) . Its energy levels (HOMO ~ -5.6 eV) align well with many photoactive materials, facilitating efficient hole extraction while blocking electrons.
-
Recent studies utilize HAT6 to improve the stability of perovskite solar cells by providing a hydrophobic, dense capping layer.
-
-
Organic Field-Effect Transistors (OFETs):
-
Used as the active semiconductor channel. The high mobility in the plastic crystalline phase makes it a candidate for solution-processable logic circuits.
-
-
Nanoconfinement Templates:
-
HAT6 is frequently used to study confinement effects in nanoporous alumina (AAO), where it forms concentric ring structures, offering potential for nanowire electronics.
-
Experimental Protocols
Protocol A: Synthesis of HAT6 (Oxidative Trimerization)
Objective: Synthesize 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene from 1,2-dihexyloxybenzene.
Reagents:
-
1,2-Dihexyloxybenzene (Precursor)
-
Iron(III) Chloride (
) (Oxidant) -
Dichloromethane (
) (Solvent)[1] -
Methanol (
) (Quenching agent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1,2-dihexyloxybenzene (10 mmol) in anhydrous dichloromethane (50 mL).
-
Oxidant Addition: Cool the solution to 0
C. Slowly add anhydrous (30 mmol, 3 equiv.) in small portions under a nitrogen atmosphere. The solution will turn dark blue/black, indicating the formation of the radical cation species. -
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The trimerization occurs via the Scholl reaction mechanism.
-
Quenching: Pour the reaction mixture into ice-cold methanol (200 mL) containing a small amount of concentrated HCl. This precipitates the crude triphenylene and removes iron salts.
-
Purification:
-
Filter the precipitate.
-
Column Chromatography: Silica gel, eluting with Hexane/Dichloromethane (variable ratio, typically start 10:1).[2]
-
Recrystallization: Recrystallize from Acetone or Ethanol to obtain pure white/pale yellow needles.
-
Protocol B: Device Fabrication (Hole Only Device)
Objective: Measure mobility via Space Charge Limited Current (SCLC) or Time-of-Flight (TOF).[3]
-
Substrate: ITO-coated glass, cleaned via ultrasonication (detergent, water, acetone, isopropanol).
-
Deposition: Spin-coat HAT6 (10 mg/mL in Toluene) at 1000 rpm for 60s.
-
Annealing: Anneal at 110
C (Isotropic phase) for 10 min, then cool slowly (1 C/min) to room temperature to induce large domain Col alignment. -
Top Electrode: Thermally evaporate Gold (Au) or Aluminum (Al) (100 nm) through a shadow mask.
References
-
Adam, D., Schuhmacher, P., Simmerer, J., Häussling, L., Siemensmeyer, K., Etzbach, K. H., Ringsdorf, H., & Haarer, D. (1994). Fast photoconduction in the highly ordered columnar phase of a discotic liquid crystal. Nature, 371, 141–143. Link
-
Kumar, S. (2006). Recent developments in the chemistry of discotic liquid crystals. Chemical Society Reviews, 35, 83-109. Link
-
Boden, N., Bushby, R. J., Cammidge, A. N., & El-Mansoury, A. (1995). Synthesis and properties of triphenylene-based discotic liquid crystals. Journal of Materials Chemistry, 5(11), 1857-1860. Link
-
Ain, A., et al. (2023).[2][4] Transparent Liquid Crystal Hole-Transporting Material for Stable Perovskite Solar Cells. Solar RRL, 7(2), 2200920. Link
